REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12]O[C:10]=1[CH3:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21].[OH-].[Na+]>O.C(O)C>[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:17]([CH2:18][CH2:19][C:20]([OH:22])=[O:21])[C:10]=1[CH3:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
water ethanol
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide a solution with a pH of at least 13
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for 15 minutes whereupon it
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed by rotary evaporation
|
Type
|
WASH
|
Details
|
The resulting aqueous solution is washed twice with ethylacetate (100 ml)
|
Type
|
CUSTOM
|
Details
|
This solution is then subjected to rotary evaporation until the volume
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate, which
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |